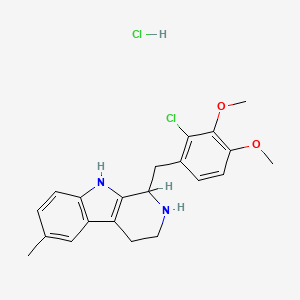

LY266097 hydrochloride

説明

特性

IUPAC Name |

1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2.ClH/c1-12-4-6-16-15(10-12)14-8-9-23-17(20(14)24-16)11-13-5-7-18(25-2)21(26-3)19(13)22;/h4-7,10,17,23-24H,8-9,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXKZZURYAXZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=C(C(=C(C=C4)OC)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433285 | |

| Record name | LY 266097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172895-39-5 | |

| Record name | LY-266097 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 266097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172895-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-266097 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q5A842YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY266097 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY266097 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Emerging research has revealed a nuanced mechanism of action for LY266097, characterizing it as a biased agonist. This compound demonstrates a preference for the Gαq-mediated signaling pathway while simultaneously acting as a potent antagonist of β-arrestin2 recruitment. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective 5-HT2B Receptor Modulation

The primary molecular target of this compound is the 5-HT2B receptor. It exhibits high affinity and selectivity for this receptor subtype over other serotonin receptors, particularly the closely related 5-HT2A and 5-HT2C receptors.

Quantitative Data: Binding Affinities and Functional Activity

The interaction of this compound with serotonin receptors and its functional consequences have been quantified in several key studies. The data is summarized in the tables below.

Table 1: Radioligand Binding Affinities of this compound

| Receptor Subtype | pKi | Reference |

| Human 5-HT2B | 9.8 | [1] |

| Human 5-HT2A | 7.7 | [1] |

| Human 5-HT2C | 7.6 | [1] |

Table 2: Functional Activity of this compound at the Human 5-HT2B Receptor

| Pathway | Parameter | Value | Reference |

| Gαq Activation | EC50 (Partial Agonism) | 37 nM | [2] |

| Emax (Partial Agonism) | 62% | [2] | |

| IC50 (Antagonism) | 78 nM | [2] | |

| β-arrestin2 Recruitment | Activity | Potent Antagonist | [2] |

| IC50/Ki | Not explicitly reported |

Signaling Pathways

The 5-HT2B receptor, upon activation, can signal through multiple intracellular pathways. The two primary pathways implicated in its function and modulated by LY266097 are the Gαq/Phospholipase C (PLC) pathway and the β-arrestin pathway.

Gαq/Phospholipase C (PLC) Signaling Pathway

Canonical activation of the 5-HT2B receptor by an agonist leads to the coupling of the Gαq protein. This activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). LY266097 acts as a partial agonist on this pathway, weakly stimulating it in the absence of a full agonist, but also antagonizing the action of full agonists.

Figure 1. Gαq/PLC Signaling Pathway of the 5-HT2B Receptor.

β-arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the 5-HT2B receptor can recruit β-arrestin proteins. This interaction desensitizes the G protein signaling and can initiate a separate wave of signaling cascades, often related to receptor internalization and downstream MAP kinase activation. This compound is a potent antagonist of this pathway, effectively blocking the recruitment of β-arrestin2 to the receptor.[2]

Figure 2. β-arrestin Signaling Pathway of the 5-HT2B Receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.

-

Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of LY266097 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (for Gαq Activation)

This functional assay measures the increase in intracellular calcium concentration following receptor activation via the Gαq pathway.

Figure 3. Experimental Workflow for Calcium Mobilization Assay.

-

Methodology:

-

Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human 5-HT2B receptor are seeded in 96- or 384-well plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free intracellular calcium.

-

Compound Addition: A fluorescence plate reader with automated injection capabilities is used to add varying concentrations of this compound (to measure partial agonism) or a fixed concentration of a 5-HT2B agonist in the presence of varying concentrations of LY266097 (to measure antagonism).

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after compound addition.

-

Data Analysis: The change in fluorescence is used to generate dose-response curves, from which EC50 (for agonism) and IC50 (for antagonism) values are calculated.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin2 Recruitment)

BRET assays are used to monitor protein-protein interactions in living cells, making them ideal for studying β-arrestin recruitment to the receptor.

Figure 4. Experimental Workflow for BRET Assay.

-

Methodology:

-

Constructs: Cells are co-transfected with two constructs: the 5-HT2B receptor fused to a Renilla luciferase (Rluc; the BRET donor) and β-arrestin2 fused to a yellow fluorescent protein (YFP; the BRET acceptor).

-

Cell Culture: Transfected cells are plated in a suitable microplate.

-

Compound Treatment: Cells are treated with a 5-HT2B agonist to induce β-arrestin2 recruitment, in the presence of varying concentrations of this compound.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added.

-

Detection: A plate reader capable of detecting dual-wavelength light emission is used to measure the light emitted by both the Rluc donor and the YFP acceptor.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates proximity of the donor and acceptor, i.e., β-arrestin2 recruitment. The ability of LY266097 to inhibit this increase is used to determine its antagonist potency (IC50).

-

In Vivo Pharmacological Effects

Preclinical studies have investigated the in vivo effects of this compound, particularly its impact on neurotransmitter systems.

Modulation of Dopamine (B1211576) Neuron Activity

Studies have shown that LY266097 can influence the activity of dopamine neurons. For instance, its co-administration can counteract the inhibitory effect of selective serotonin reuptake inhibitors (SSRIs) on the firing activity of dopamine neurons. While a specific in vivo microdialysis study detailing the experimental protocol for LY266097's effect on dopamine release has not been identified in the public literature, a general protocol for such an experiment is described below.

-

General In Vivo Microdialysis Protocol:

-

Animal Model: Typically, rats or mice are used.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or prefrontal cortex.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels from baseline following drug administration are analyzed.

-

Clinical Development Status

As of the date of this guide, a thorough search of clinical trial registries and scientific literature did not reveal any registered clinical trials for this compound. While other selective 5-HT2B antagonists have been investigated in clinical settings for conditions such as pulmonary arterial hypertension, the clinical development of LY266097 remains undisclosed in the public domain.

Conclusion

This compound presents a complex and intriguing mechanism of action as a biased agonist at the 5-HT2B receptor. Its ability to selectively antagonize the β-arrestin2 pathway while exhibiting partial agonism at the Gαq pathway distinguishes it from non-biased antagonists. This unique pharmacological profile suggests potential therapeutic applications where biased signaling could offer a more targeted and potentially safer therapeutic approach. Further research is warranted to fully elucidate the in vivo consequences of this biased agonism and to explore its potential in a clinical setting.

References

LY266097 Hydrochloride: A Technical Guide to a Selective 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY266097 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor. LY266097, a synthetic β-carboline, has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor.[1] This document details the mechanism of action of LY266097, its binding affinity and selectivity, the signaling pathways of the 5-HT2B receptor, and comprehensive experimental protocols for its study. Notably, while widely cited as a selective antagonist, some research indicates that LY266097 can act as a biased agonist, showing preference for Gq signaling over β-arrestin2 recruitment.[1][2] This guide aims to be a critical resource for researchers in pharmacology and drug development investigating the 5-HT2B receptor.

Introduction to the 5-HT2B Receptor

The 5-HT2B receptor is a subtype of the serotonin receptor family, which are G protein-coupled receptors (GPCRs).[3][4] These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the cardiovascular system, gastrointestinal tract, and brain.[5] Activation of the 5-HT2B receptor is primarily coupled to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[2][6] This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][6] The 5-HT2B receptor is implicated in a variety of physiological processes, including cardiac development and function, and has been linked to pathological conditions such as valvular heart disease and pulmonary arterial hypertension.[3][6][7]

This compound: A Profile

LY266097 is a tetrahydro-β-carboline derivative that has been characterized as a potent and selective antagonist of the 5-HT2B receptor.[1][2] Its selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C subtypes makes it a valuable tool for studying the specific functions of the 5-HT2B receptor.[1][8]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, monohydrochloride |

| Molecular Formula | C₂₁H₂₃ClN₂O₂ • HCl[8][9] |

| Molar Mass | 407.33 g·mol⁻¹[8] |

| CAS Number | 172895-39-5[8][9] |

Quantitative Pharmacological Data

The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Reference |

| 5-HT2B | 0.5 nM | 9.3 | [8][9] |

| 5-HT2A | 19.5 nM | 7.7 | [9][10] |

| 5-HT2C | 24.55 nM | 7.6 | [9][10] |

Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. pKi is the negative logarithm of the Ki value.

Mechanism of Action and Signaling Pathways

LY266097 exerts its effects by competitively binding to the 5-HT2B receptor, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and subsequent receptor activation. The canonical signaling pathway for the 5-HT2B receptor is depicted below.

References

- 1. LY-266,097 - Wikipedia [en.wikipedia.org]

- 2. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonin 2B Receptor Antagonist LY266097 Hydrochloride: A Technical Overview of its Binding Affinity and Signaling Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY266097 hydrochloride is a potent and selective ligand for the serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Initially identified as a selective antagonist, subsequent research has revealed a more complex pharmacological profile, characterizing it as a Gq-biased partial agonist. This guide provides a comprehensive analysis of the binding affinity of this compound to serotonin 5-HT2 receptor subtypes and delves into the intricacies of its signaling pathways. All quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are provided. Furthermore, key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Binding Affinity of this compound

This compound demonstrates high affinity for the human 5-HT2B receptor, with significantly lower affinity for the 5-HT2A and 5-HT2C receptor subtypes. This selectivity is a key feature of its pharmacological profile. The binding affinity is commonly expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound for Human 5-HT2 Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT2B | Reference |

| 5-HT2B | 9.8 | 0.16 | - | [1][2][3] |

| 9.7 | 0.20 | - | [1] | |

| 9.3 | 0.50 | - | [4][5][6] | |

| 5-HT2A | 7.7 | 19.95 | ~100-fold | [1][2] |

| - | 19.5 | ~98-fold | [7] | |

| 5-HT2C | 7.6 | 25.12 | ~126-fold | [1][2] |

| - | 24.55 | ~123-fold | [7] |

Note: Ki values were calculated from the corresponding pKi values (Ki = 10(-pKi) M) and are presented in nanomolar (nM) units. The selectivity is expressed as the ratio of Ki values (Ki(subtype) / Ki(5-HT2B)).

Experimental Protocols

The binding affinity data presented above were primarily determined using radioligand binding assays. While the specific protocol from the initial characterization by Audia et al. (1996) is not publicly detailed, the following represents a standard and widely accepted methodology for determining the binding affinity of a compound to the 5-HT2B receptor through competitive inhibition.[8]

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., LY266097) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293 cells) recombinantly expressing the human 5-HT2B receptor.[9]

-

Radioligand: A high-affinity 5-HT2B receptor ligand labeled with a radioisotope, typically [3H]LSD or [3H]-5-HT.[1]

-

Competitor Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl2, 0.5 mM EDTA).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: The receptor-expressing cells are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the competitor compound (LY266097).

-

For determining non-specific binding, a high concentration of a known 5-HT2 receptor antagonist (e.g., methysergide) is used instead of the competitor.

-

For determining total binding, only the assay buffer is added instead of the competitor.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[1]

-

Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways of the 5-HT2B Receptor and the Role of LY266097

The 5-HT2B receptor is known to signal through multiple intracellular pathways. The canonical pathway involves coupling to Gq/11 proteins, while an alternative pathway involves β-arrestin.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2B receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

β-Arrestin Signaling and Biased Agonism of LY266097

In addition to G protein coupling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling, for instance, by activating mitogen-activated protein kinase (MAPK) pathways.[1]

LY266097 was initially classified as an antagonist. However, more recent and detailed studies have revealed that it is a Gq-biased partial agonist .[1][5] This means that LY266097 can activate the Gq/11 signaling pathway to some extent (partial agonism), but it does not promote the recruitment of β-arrestin.[1] This property of "biased agonism" or "functional selectivity" is of significant interest in modern pharmacology, as it suggests the possibility of designing drugs that selectively activate beneficial signaling pathways while avoiding those that may lead to adverse effects.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2B receptor. It exhibits high affinity and selectivity for this receptor subtype over the closely related 5-HT2A and 5-HT2C receptors. Its characterization as a Gq-biased partial agonist highlights the complexity of GPCR signaling and offers a unique profile for investigating the distinct physiological roles of the Gq and β-arrestin pathways downstream of 5-HT2B receptor activation. The data and protocols presented in this guide provide a foundational resource for researchers in neuroscience, pharmacology, and drug development.

References

- 1. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7655691B2 - Indole compounds useful as serotonin selective agents - Google Patents [patents.google.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. Further evidence that 5-HT-induced relaxation of pig pulmonary artery is mediated by endothelial 5-HT2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY266097 Hydrochloride

CAS Number: 172895-39-5

Chemical Name: 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride

This technical guide provides a comprehensive overview of LY266097 hydrochloride, a potent and selective serotonin (B10506) 5-HT2B receptor antagonist. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its pharmacological properties, mechanism of action, experimental protocols, and relevant data presented in a clear and accessible format.

Core Compound Properties

This compound is a synthetic β-carboline derivative that has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor.[1] Its high selectivity makes it a valuable tool for preclinical research in neuroscience and other therapeutic areas.[2]

| Property | Value | Reference |

| CAS Number | 172895-39-5 | |

| Molecular Formula | C₂₁H₂₃ClN₂O₂・HCl | |

| Molecular Weight | 407.33 g/mol | |

| Purity | ≥98% (HPLC) | |

| Appearance | White to tan crystalline solid | [3][4] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). Soluble in chloroform (B151607) (approx. 30 mg/ml).[3][5] | [3][5] |

| Storage | Store at +4°C or -20°C, desiccated.[3][6] Stable for ≥4 years at -20°C.[3] | [3][6] |

Pharmacological Profile and Mechanism of Action

This compound is a highly selective antagonist of the serotonin 5-HT2B receptor.[7] It exhibits significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, making it a precise tool for studying 5-HT2B receptor-mediated functions.[7] Some studies have also suggested it may act as a biased agonist, selective for Gq signaling over β-arrestin2 recruitment.[1]

The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is coupled to Gq/11 proteins.[8] Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

This compound exerts its antagonistic effect by binding to the 5-HT2B receptor and preventing the binding of serotonin, thereby inhibiting the downstream signaling pathway.[7] This mechanism of action underlies its observed effects in various preclinical models.

| Receptor | pKi | Ki (nM) | Selectivity vs. 5-HT2B | Reference |

| 5-HT2B | 9.3 | 0.5 | - | [5] |

| 5-HT2A | 7.7 | 19.5 | >100-fold | [2][5] |

| 5-HT2C | 7.6 | 24.55 | >100-fold | [2][5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: 5-HT2B receptor signaling pathway and antagonism by LY266097 HCl.

Caption: Experimental workflow for in vivo electrophysiology studies.

Key Preclinical Findings and Applications

This compound has been utilized in a variety of preclinical studies to investigate the role of the 5-HT2B receptor in different physiological and pathological processes.

-

Neuroscience:

-

Modulation of Dopamine Systems: Studies have shown that this compound can modulate the activity of the mesoaccumbens dopaminergic pathway. For instance, it has been observed to attenuate amphetamine-induced locomotion in rats.[7] Furthermore, it can rescue the escitalopram-induced decrease in dopamine neuron firing activity, suggesting a potential role in the treatment of depression.[2][9][10]

-

Neuropathic Pain: Intrathecal administration of LY266097 has been shown to reduce tactile allodynia in a rat model of neuropathic pain, indicating the involvement of 5-HT2B receptors in pain processing.[5]

-

Cocaine-Induced Hyperlocomotion: LY266097 reduces hyperlocomotion induced by cocaine in rats without affecting cocaine-induced dopamine outflow in the nucleus accumbens shell.[5]

-

Detailed Experimental Protocols

The following are representative experimental protocols derived from published literature involving this compound.

This protocol is based on studies investigating the effects of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA).[9][11]

-

Animals: Male Sprague-Dawley rats are used for these experiments.[2][11]

-

Anesthesia: Rats are anesthetized, for example, with chloral (B1216628) hydrate.

-

Drug Administration:

-

Electrophysiological Recordings:

-

Single-unit extracellular recordings of presumed dopamine neurons in the VTA are performed using glass microelectrodes.

-

Neurons are identified based on their characteristic electrophysiological properties (e.g., firing rate, waveform).

-

-

Data Analysis: The firing rate and burst firing activity of the neurons are analyzed before and after drug administration to determine the effect of this compound.

This protocol is designed to assess the effect of this compound on amphetamine-induced hyperlocomotion.[7]

-

Animals: Male rats are used.

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeams to automatically track movement.

-

Procedure:

-

Rats are habituated to the testing environment.

-

This compound or vehicle is administered at a specific time point before the administration of amphetamine.

-

Amphetamine is administered to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period.

-

-

Data Analysis: The locomotor activity of rats treated with this compound is compared to that of the vehicle-treated control group to determine if the compound attenuates amphetamine-induced hyperlocomotion.

This is a general protocol to determine the binding affinity of this compound to serotonin receptors.

-

Materials:

-

Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand specific for the receptor of interest (e.g., [³H]LSD for 5-HT2A/2B, [³H]mesulergine for 5-HT2C).

-

This compound at various concentrations.

-

Incubation buffer and filtration apparatus.

-

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

After incubation, the mixture is rapidly filtered to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synthesis Outline

A general synthesis method for compounds structurally related to this compound involves the following key steps:[7]

-

Starting Material: The synthesis often begins with a substituted tetrahydro-β-carboline derivative, such as methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[7]

-

Acylation: Introduction of a chloroacetyl group onto the pyridoindole framework using chloroacetyl chloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane.[7]

-

Nucleophilic Substitution: Reaction between the chloroacetylated intermediate and the appropriate substituted phenyl group.

-

Purification: The final product, this compound, is purified using techniques like silica (B1680970) gel column chromatography.[7]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2B receptor. Its high selectivity and well-characterized antagonistic properties make it suitable for a wide range of in vitro and in vivo studies. The information and protocols provided in this guide are intended to support researchers in designing and conducting experiments to further explore the therapeutic potential of targeting the 5-HT2B receptor.

References

- 1. LY-266,097 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. LY266097 = 98 HPLC, powder 172895-39-5 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. Buy 1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | 172895-39-5 [smolecule.com]

- 8. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 5-HT Receptor | TargetMol [targetmol.com]

LY266097 Hydrochloride: A Technical Profile of a Biased 5-HT2B Receptor Agonist

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of LY266097 hydrochloride, a synthetic β-carboline derivative that has been characterized as a biased agonist for the serotonin (B10506) 5-HT2B receptor. Initially identified as a selective antagonist, subsequent research has revealed a more complex pharmacological profile, demonstrating preferential activation of the Gq signaling pathway over β-arrestin2 recruitment.[1] This document compiles and presents the key quantitative data and experimental methodologies that substantiate the biased agonism of LY266097, providing a critical resource for researchers in pharmacology and drug development.

Core Concept: Biased Agonism

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. In the context of G-protein coupled receptors (GPCRs) like the 5-HT2B receptor, agonists can differentially engage G-protein-mediated signaling and β-arrestin-mediated signaling. This phenomenon offers the potential to develop drugs with more selective therapeutic actions and reduced side effects.

Quantitative Pharmacology of this compound

LY266097 has been demonstrated to act as a partial agonist at the Gq-mediated signaling pathway while concurrently acting as an antagonist at the β-arrestin2 recruitment pathway. The following table summarizes the quantitative data from key pharmacological studies.

| Parameter | Pathway | Value | Reference |

| EC50 | Gq-mediated Calcium Flux | 37 nM | [2][3] |

| Emax | Gq-mediated Calcium Flux | 62% (relative to 5-HT) | [2][3] |

| IC50 | 5-HT-induced Gq activation | 78 nM | [2][3] |

| Activity | β-arrestin2 Recruitment | No significant activity | [2][3] |

Signaling Pathway of this compound

The biased agonism of LY266097 at the 5-HT2B receptor is characterized by its differential engagement of the Gq and β-arrestin2 signaling cascades. Upon binding of LY266097, the 5-HT2B receptor undergoes a conformational change that favors coupling to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. However, this conformational state does not effectively recruit β-arrestin2.

Figure 1. Biased signaling of LY266097 at the 5-HT2B receptor.

Experimental Protocols

The characterization of LY266097 as a biased agonist relies on specific in vitro functional assays. The detailed methodologies for the Gq-mediated calcium flux and β-arrestin2 recruitment assays are outlined below.

Gq-Mediated Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are transiently transfected with a plasmid encoding the human 5-HT2B receptor using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Calcium Flux Measurement:

-

Dye Loading: Transfected cells are seeded into 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: After incubation, the dye-containing solution is removed, and the cells are washed. A baseline fluorescence reading is taken. LY266097 or a reference agonist (e.g., 5-HT) is then added at various concentrations.

-

Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Data Analysis: The change in fluorescence intensity from baseline is calculated. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. EC50 and Emax values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation). For antagonist testing, cells are pre-incubated with LY266097 before the addition of a fixed concentration of 5-HT, and the IC50 is calculated.

Figure 2. Experimental workflow for the Gq-mediated calcium flux assay.

β-Arrestin2 Recruitment Assay (Tango Assay)

The Tango assay is a widely used method to quantify ligand-induced recruitment of β-arrestin to a GPCR.

1. Principle:

-

The assay utilizes a modified GPCR with a C-terminal TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. A separate fusion protein consists of β-arrestin2 linked to the TEV protease.

-

Ligand-induced recruitment of the β-arrestin2-TEV fusion protein to the modified GPCR brings the protease into proximity with its cleavage site.

-

Cleavage of the transcription factor allows it to translocate to the nucleus and drive the expression of a reporter gene, typically luciferase.

2. Assay Protocol:

-

Cell Line: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used.

-

Transfection: HTLA cells are transfected with the plasmid encoding the 5-HT2B receptor-TEV-transcription factor fusion construct.

-

Compound Treatment: 24 hours post-transfection, cells are seeded into 96-well plates. After another 24 hours, the cells are treated with varying concentrations of LY266097 or a reference agonist.

-

Incubation: The cells are incubated for a sufficient period (e.g., 12-18 hours) to allow for reporter gene expression.

-

Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the agonist concentration to generate dose-response curves.

Conclusion

The available pharmacological data robustly supports the classification of this compound as a biased agonist of the 5-HT2B receptor. Its ability to selectively engage Gq signaling without promoting β-arrestin2 recruitment makes it a valuable tool for dissecting the distinct physiological roles of these pathways. This property also highlights the potential for developing functionally selective drugs targeting the 5-HT2B receptor for various therapeutic applications, while potentially avoiding adverse effects associated with β-arrestin signaling. Further research utilizing LY266097 will continue to illuminate the complex signaling mechanisms of the 5-HT2B receptor and the broader implications of biased agonism in drug discovery.

References

LY266097 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY266097 hydrochloride is a potent and selective synthetic β-carboline derivative that has emerged as a critical pharmacological tool in neuroscience research.[1] Primarily characterized as a 5-HT2B receptor antagonist, further studies have revealed a more complex pharmacological profile, identifying it as a Gq-biased partial agonist.[2] This unique mechanism of action, demonstrating preference for Gq signaling over β-arrestin2 recruitment, makes LY266097 an invaluable instrument for dissecting the nuanced roles of the 5-HT2B receptor in various physiological and pathological processes.[2] The 5-HT2B receptor is implicated in a range of functions, including the modulation of dopamine (B1211576) and serotonin (B10506) release, and has been investigated as a potential therapeutic target for dopamine-related neuropsychiatric disorders. This guide provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.

| Binding Affinity | |

| Parameter | Value |

| pKi at 5-HT2B Receptor | 9.3 |

| Receptor Selectivity | |

| Receptor | Selectivity over 5-HT2B |

| 5-HT2A Receptor | >100-fold |

| 5-HT2C Receptor | >100-fold |

| Functional Activity | |

| Assay | Result |

| Gq Partial Agonism | Modest |

| β-arrestin2 Recruitment | No detectable activity |

| PI Hydrolysis | Confirmed Gq partial agonism |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research and offer a foundation for reproducible studies.

In Vitro Assays

This protocol is adapted from studies characterizing the binding of ligands to the 5-HT2B receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2B receptor.

-

Radioligand: [³H]-LSD.

-

Non-specific binding control: Serotonin (5-HT).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, [³H]-LSD at a concentration near its Kd, and either buffer, a saturating concentration of 5-HT (for non-specific binding), or varying concentrations of LY266097.

-

Incubate at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Add scintillation cocktail to the filters and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of LY266097 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

This protocol is based on methods used to assess Gq protein activation.

-

Objective: To measure the effect of this compound on Gq-mediated signaling by quantifying inositol (B14025) phosphate (B84403) accumulation.

-

Materials:

-

HEK293 cells co-transfected with the human 5-HT2B receptor and a Gq protein.

-

[³H]-myo-inositol.

-

Agonist (e.g., 5-HT).

-

This compound.

-

Stimulation buffer containing LiCl.

-

Dowex AG1-X8 resin.

-

-

Procedure:

-

Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the phosphoinositide pools.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

-

Add varying concentrations of this compound (or 5-HT as a positive control).

-

Incubate for 60 minutes at 37°C.

-

Lyse the cells and separate the inositol phosphates from free inositol using Dowex AG1-X8 chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Generate dose-response curves to determine the EC50 and Emax values for LY266097.

-

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure β-arrestin2 recruitment to the 5-HT2B receptor.

-

Objective: To determine if this compound induces the recruitment of β-arrestin2 to the 5-HT2B receptor.

-

Materials:

-

HEK293 cells co-expressing the 5-HT2B receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Agonist (e.g., 5-HT).

-

This compound.

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

-

Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Add varying concentrations of this compound or 5-HT.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Add the BRET substrate.

-

Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Generate dose-response curves to assess the ability of LY266097 to promote β-arrestin2 recruitment.

-

In Vivo Assays

This protocol is based on the study by Auclair et al. (2010) and is designed to assess the effect of LY266097 on dopamine-mediated behaviors.

-

Objective: To evaluate the ability of this compound to attenuate amphetamine-induced hyperlocomotion.

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

This compound (0.63 mg/kg).

-

d-Amphetamine sulfate (B86663) (1 mg/kg).

-

Vehicle (e.g., saline).

-

Locomotor activity chambers.

-

-

Procedure:

-

Habituate the rats to the locomotor activity chambers for at least 60 minutes.

-

Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.

-

30 minutes after the first injection, administer d-amphetamine sulfate (or vehicle) via i.p. injection.

-

Immediately place the rats back into the locomotor activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for at least 90 minutes.

-

Analyze the data by comparing the locomotor activity of the different treatment groups.

-

This protocol, also adapted from Auclair et al. (2010), measures the effect of LY266097 on dopamine outflow in the nucleus accumbens.

-

Objective: To determine the effect of this compound on basal and amphetamine-stimulated dopamine release in the nucleus accumbens.

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

This compound (0.63 mg/kg).

-

d-Amphetamine sulfate (0.5 mg/kg).

-

Vehicle (e.g., saline).

-

Microdialysis probes.

-

Perfusion solution (artificial cerebrospinal fluid).

-

HPLC system with electrochemical detection.

-

-

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples to establish basal dopamine levels.

-

Administer this compound (or vehicle) via i.p. injection.

-

Continue collecting dialysate samples.

-

After a set period, administer d-amphetamine sulfate via i.p. injection and continue sample collection.

-

Analyze the dopamine content of the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage change from baseline dopamine levels.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Conclusion

This compound stands as a uniquely selective and functionally biased tool for the investigation of the 5-HT2B receptor in neuroscience. Its ability to preferentially activate the Gq signaling pathway without engaging β-arrestin2 provides a means to dissect the distinct contributions of these pathways to neuronal function and behavior. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize LY266097 in their studies, ultimately advancing our understanding of the complex roles of the 5-HT2B receptor in the central nervous system.

References

An In-depth Technical Guide to the Role of LY266097 Hydrochloride in Dopamine Release Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY266097 hydrochloride, a pivotal pharmacological tool in neuroscience research. We will delve into its mechanism of action, its specific role in modulating the dopamine (B1211576) system, and detailed experimental protocols for its application in preclinical studies. The information presented is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their investigations.

Introduction to this compound

This compound is a synthetic, potent, and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1][2][3] It belongs to the tetrahydro-β-carboline class of compounds.[1][4] Due to its high selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C subtypes, LY266097 has become an invaluable tool for elucidating the specific physiological and pathological roles of the 5-HT2B receptor.[1][5][6] Its application has been particularly significant in studies investigating the intricate relationship between the serotonergic and dopaminergic systems, which are central to mood, reward, and motor control.[2][5][6]

Mechanism of Action

The primary mechanism of action of LY266097 is the competitive blockade of the 5-HT2B receptor.[1][5] This receptor, a G-protein coupled receptor (GPCR), is typically activated by serotonin to initiate a signaling cascade via Gq/11, leading to the activation of phospholipase C.[4] By occupying the receptor's binding site, LY266097 prevents serotonin from binding and triggering these downstream events.

While widely regarded as an antagonist, some structural and signaling studies have suggested that LY266097 may also function as a biased agonist, selectively activating Gq signaling without recruiting β-arrestin2.[2][4] This nuanced activity underscores the importance of careful experimental design and interpretation when using this compound.

The central 5-HT2B receptor has been identified as a key pharmacological target for modulating the mesoaccumbens dopaminergic pathway, which plays a critical role in reward and motivation.[1][6]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of this compound are defined by its binding affinities and its observed effects in vivo. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Selectivity over 5-HT2B |

| Human 5-HT2B | 9.8[5][7] | 0.5[6] | - |

| Human 5-HT2A | 7.7[5][7] | 19.5[6] | >100-fold[1][5] |

| Human 5-HT2C | 7.6[5][7] | 24.55[6] | >100-fold[1][5] |

Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate stronger binding affinity.

Table 2: Summary of In Vivo Effects on Dopaminergic Systems

| Experimental Model | LY266097 Dose | Key Finding | Reference |

| Rats treated with Escitalopram (B1671245) (SSRI) | 0.6 mg/kg (i.p.) | Rescued the SSRI-induced decrease in dopamine (DA) and counteracted the inhibitory effect of escitalopram on the firing activity of DA neurons. | [5] |

| Rats treated with Cocaine | 0.63 mg/kg | Reduced cocaine-induced hyperlocomotion without affecting the cocaine-induced increase in dopamine outflow in the nucleus accumbens shell. | [6] |

| Rats treated with Amphetamine | Not specified | Attenuates amphetamine-induced locomotion. | [1] |

Role in Dopamine Release Studies

LY266097 has been instrumental in demonstrating the modulatory role of 5-HT2B receptors on dopamine neuron activity.

-

Interaction with Antidepressants: Studies have shown that while a selective serotonin reuptake inhibitor (SSRI) like escitalopram can suppress the firing rate of dopamine neurons, co-administration of LY266097 can reverse this effect.[5] This suggests that 5-HT2B receptor blockade can disinhibit dopamine neurons, a finding with significant implications for the treatment of depression where dopaminergic signaling is often blunted.[5] Specifically, administering LY266097 (0.6 mg/kg) was found to rescue an escitalopram-induced decrease in dopamine.[5]

-

Modulation of Psychostimulant Effects: Research involving cocaine has revealed a more complex interaction. LY266097 was shown to inhibit cocaine-induced hyperlocomotion, a dopamine-dependent behavior.[6] Intriguingly, this behavioral inhibition occurred independently of changes in dopamine outflow in the nucleus accumbens, suggesting that 5-HT2B receptors modulate the downstream consequences of dopamine release rather than the release itself in this context.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

5.1 In Vivo Electrophysiological Recording of VTA Dopamine Neurons

This protocol is adapted from methodologies used to assess the impact of 5-HT2B ligands on dopamine neuron activity in anesthetized rats.[7]

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the Ventral Tegmental Area (VTA).

-

Electrode Placement: A single-barreled glass recording microelectrode is lowered into the VTA according to precise stereotaxic coordinates.

-

Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate (1-10 Hz), a broad action potential duration, and a biphasic (positive-negative) waveform.

-

Drug Administration: A baseline firing rate is established for a stable neuron over several minutes. This compound, dissolved in its vehicle, is then administered (e.g., intraperitoneally, i.p.).

-

Data Acquisition and Analysis: The firing rate and bursting activity of the neuron are recorded continuously before and after drug administration. Changes in these parameters are quantified to determine the effect of 5-HT2B receptor blockade.

5.2 Preparation and Administration of LY266097 for In Vivo Studies

Reliable and consistent in vivo results depend on the proper solubilization and administration of the compound.

-

Stock Solution Preparation: Due to its solubility characteristics, a stock solution is typically prepared in an organic solvent. This compound is soluble up to 100 mM in DMSO and ethanol.[1]

-

Working Solution for Injection (Suspension): For intraperitoneal (i.p.) or oral (p.o.) administration, a suspended solution is often used.

-

Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).[5]

-

For the final working solution, add the DMSO stock to a vehicle solution one by one. A common vehicle is a mixture of 90% (20% SBE-β-CD in Saline) and 10% DMSO.[5]

-

For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the SBE-β-CD/Saline solution and mix thoroughly.[5]

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

-

-

Administration: The working solution should be prepared fresh on the day of the experiment and administered at the desired volume to achieve the target dose in mg/kg.[5]

Mandatory Visualizations

Diagram 1: Signaling Pathway of 5-HT2B Modulation of Dopamine Neurons

Caption: Proposed mechanism of LY266097 action on dopamine neurons.

Diagram 2: General Experimental Workflow for In Vivo Dopamine Studies

Caption: Workflow for preclinical evaluation of LY266097.

References

- 1. rndsystems.com [rndsystems.com]

- 2. LY-266,097 - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 5-HT Receptor | TargetMol [targetmol.com]

Investigating Allodynia with LY266097 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of allodynia using LY266097 hydrochloride, a selective 5-HT2B receptor antagonist. The document outlines the pharmacological background, key experimental findings, detailed protocols, and the underlying signaling pathways relevant to the study of this compound in preclinical models of neuropathic pain.

Introduction to this compound and Allodynia

Allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The serotonin (B10506) 2B (5-HT2B) receptor has emerged as a potential therapeutic target for mitigating this debilitating symptom. This compound is a potent and selective antagonist of the 5-HT2B receptor, demonstrating over 100-fold selectivity compared to the 5-HT2A and 5-HT2C receptor subtypes.[1] Preclinical research has indicated that this compound can effectively reduce tactile hypersensitivity in models of nerve injury, suggesting its therapeutic potential in alleviating neuropathic pain.[2][3]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Weight | 407.33 g/mol |

| Formula | C₂₁H₂₃ClN₂O₂·HCl |

| CAS Number | 172895-39-5 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

| Storage | Store at +4°C |

| Chemical Name | 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride |

Quantitative Data on the Anti-Allodynic Effects of this compound

The primary research investigating this compound in a model of neuropathic pain demonstrated a dose-dependent reduction in mechanical allodynia. The following table summarizes the key quantitative findings from this study.

Table 1: Dose-Dependent Effect of Intrathecal this compound on Mechanical Allodynia in a Rat Model of Spinal Nerve Ligation

| Dose (nmol) | Maximal Anti-Allodynic Effect (%) | ED₅₀ (nmol) |

| 1 - 100 | 87.3 ± 4.7 | 11.8 ± 6.4 |

Data extracted from Pineda-Farias et al., 2015.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing the efficacy of this compound in a preclinical model of allodynia.

L5/L6 Spinal Nerve Ligation (SNL) Model in Rats

This surgical procedure is a widely used model to induce neuropathic pain and subsequent allodynia.

Objective: To create a consistent peripheral nerve injury that results in chronic mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Surgical instruments (scalpels, forceps, retractors)

-

6-0 silk suture

-

Wound clips or sutures for skin closure

-

Antiseptic solution and sterile drapes

-

Post-operative analgesics

Procedure:

-

Anesthetize the rat following approved institutional protocols.

-

Place the rat in a prone position and shave the back region over the lumbar spine.

-

Sterilize the surgical area with an antiseptic solution.

-

Make a dorsal midline incision at the level of the L4 to S2 vertebrae.

-

Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.

-

Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

-

Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.[6][7][8][9][10]

-

Ensure hemostasis and close the muscle layer with sutures.

-

Administer post-operative analgesics as required and monitor the animal for recovery.

-

Allow a post-operative period of at least 7 days for the development of stable allodynia before behavioral testing.

Assessment of Mechanical Allodynia using Von Frey Filaments

The von Frey test is a standard behavioral assay to quantify mechanical sensitivity.

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Elevated wire mesh platform

-

Plexiglas enclosures for animal acclimation

Procedure:

-

Place the rats in individual Plexiglas chambers on the wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.

-

Begin testing by applying a von Frey filament to the plantar surface of the hind paw ipsilateral to the nerve ligation.

-

Apply the filament with enough force to cause it to bend slightly and hold for 6-8 seconds.[11]

-

A positive response is noted as a sharp withdrawal of the paw.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[11] Start with a filament in the middle of the force range (e.g., 2.0 g).

-

If there is a positive response, the next filament tested is of a lower force. If there is no response, a filament of higher force is used.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.

Western Blotting for 5-HT2B Receptor Expression in Spinal Cord Tissue

This technique is used to quantify the protein levels of the 5-HT2B receptor.

Objective: To determine the expression levels of the 5-HT2B receptor protein in the spinal cord.

Materials:

-

Spinal cord tissue (lumbar region)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against 5-HT2B receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Dissect the lumbar spinal cord from euthanized rats and immediately freeze it in liquid nitrogen or on dry ice.

-

Homogenize the tissue in lysis buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the 5-HT2B receptor overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Allodynia

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC).[12] This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). In the context of neuropathic pain, the upregulation and activation of this pathway in spinal neurons are thought to contribute to neuronal sensitization and the perception of pain from non-painful stimuli. This compound, as a 5-HT2B receptor antagonist, is proposed to block this signaling cascade, thereby reducing neuronal hyperexcitability and alleviating allodynia.

Caption: Proposed signaling pathway of 5-HT2B receptor-mediated allodynia and its inhibition by LY266097 HCl.

Experimental Workflow for Investigating this compound

The following diagram illustrates the typical workflow for a preclinical study evaluating the anti-allodynic effects of this compound.

Caption: Experimental workflow for evaluating LY266097 HCl in a model of allodynia.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the treatment of allodynia associated with neuropathic pain. Its selective antagonism of the 5-HT2B receptor provides a targeted approach to mitigating the neuronal sensitization that underlies this condition. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and other 5-HT2B receptor modulators in the context of neuropathic pain. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. LY 266097 hydrochloride | 5-HT2B Receptors | Tocris Bioscience [tocris.com]

- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. criver.com [criver.com]

- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 9. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spinal Nerve Ligation Model [bio-protocol.org]

- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 12. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

LY266097 Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for LY266097 hydrochloride, a selective 5-HT2B receptor antagonist. The following sections detail toxicological data, safe handling procedures, and relevant experimental protocols to ensure the safe and effective use of this compound in a laboratory setting.

Safety and Toxicological Profile

While a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicological data such as LD50 values for this compound is not publicly available, general safety precautions should be observed as with any research chemical. The following table summarizes the known safety and toxicological information.

Table 1: Safety and Toxicological Data Summary

| Parameter | Data | Source |

| Acute Toxicity | No data available. | Generic SDS |

| Skin Corrosion/Irritation | No data available. | Generic SDS |

| Serious Eye Damage/Irritation | No data available. | Generic SDS |

| Respiratory or Skin Sensitization | No data available. | Generic SDS |

| Germ Cell Mutagenicity | No data available. | Generic SDS |

| Carcinogenicity | No data available. | Generic SDS |

| Reproductive Toxicity | No data available. | Generic SDS |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | Generic SDS |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | Generic SDS |

| Aspiration Hazard | No data available. | Generic SDS |

Handling and Storage Precautions

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Table 2: Handling and Storage Guidelines

| Guideline | Recommendation | Source(s) |

| Storage Temperature | Store at 4°C for short-term storage. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][2] |

| Storage Conditions | Keep in a sealed container, away from moisture and light. | [1] |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. Ensure adequate ventilation or use a fume hood. | [3] |

| Spill and Exposure Procedures | In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [3] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [3] |

Experimental Protocols

This compound has been utilized in various preclinical studies, primarily in rodent models, to investigate its role as a 5-HT2B receptor antagonist. Below are generalized experimental protocols based on available literature.

Amphetamine-Induced Locomotor Activity in Rats

This protocol is designed to assess the effect of this compound on the hyperactivity induced by amphetamine.

Experimental Workflow: Amphetamine-Induced Locomotor Activity

Caption: Workflow for assessing the effect of LY266097 on amphetamine-induced locomotion.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Prior to testing, rats are habituated to the locomotor activity chambers for a period of 30-60 minutes.

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO). Amphetamine is dissolved in saline.

-

Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, i.p. or s.c.) or saline.

-

-

Data Collection: Immediately following amphetamine or saline administration, place the animals back into the locomotor activity chambers and record activity for a specified duration (e.g., 60-120 minutes) using an automated activity monitoring system.

-

Data Analysis: Locomotor activity is typically quantified as distance traveled, horizontal activity, and vertical activity (rearing). Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.[4][5][6][7][8]